2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
Description
This compound features a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety via a methyl linker. The pyrazole nitrogen at position 4 is further functionalized with an acetamide group. Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole-acetamides, benzodioxin-containing derivatives) suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors via heterocyclic interactions .
Properties
IUPAC Name |
2-acetamido-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-11(21)17-7-16(22)19-12-6-18-20(8-12)9-13-10-23-14-4-2-3-5-15(14)24-13/h2-6,8,13H,7,9-10H2,1H3,(H,17,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHMDMGPHSAYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a complex organic compound featuring a unique structural arrangement that includes a pyrazole ring and a 1,4-benzodioxane moiety. Its molecular formula is C16H18N4O4, with a molecular weight of 330.344 g/mol. This compound's structural characteristics suggest potential biological activities that merit investigation.
Structural Features and Implications
The presence of functional groups such as the acetamido and pyrazole enhances the compound's reactivity and potential interactions with biological targets. Pyrazoles are known for their ability to interact with various enzymes and receptors, while acetamides can participate in hydrogen bonding, acting as effective binding sites for biological interactions .
Biological Activity
Research indicates that compounds structurally similar to this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Similar benzodioxane derivatives have been associated with antibacterial effects. The mechanism often involves the inhibition of bacterial biofilm formation and disruption of growth pathways .
- Enzyme Inhibition : Studies on related compounds have shown potential as enzyme inhibitors, particularly against enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to the target molecule:
- Synthesis and Evaluation of Sulfonamides : A study synthesized new sulfonamides containing benzodioxane and acetamide moieties, which were screened for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. Results indicated promising therapeutic applications for T2DM and AD .
- Inhibitory Effects on Cancer Cells : Research involving similar compounds has demonstrated antiproliferative effects on various cancer cell lines. For instance, trametinib combined with other agents showed enhanced tumor growth inhibition in malignant pleural mesothelioma models .
Interaction Studies
The interaction studies involving this compound suggest that it may engage with multiple biological targets. This interaction is crucial for elucidating its mechanism of action and potential therapeutic uses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(2,3-dihydrobenzo[b][1,4]dioxin) sulfonamide | Contains sulfonamide instead of acetamido | Known for significant enzyme inhibition |
| 5-chloro-3-hydroxythieno[3,2-d]pyrimidine | Contains thieno ring | Exhibits activity against FEN1 and EXO1 enzymes |
| (R)-N-(benzodioxan) derivatives | Similar benzodioxane moiety | Potentially anti-hepatotoxic effects |
This table highlights the diverse biological activities associated with the benzodioxane structure while emphasizing the unique combination of functionalities present in the target compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide exhibit antimicrobial properties. A study evaluating various acetamide derivatives found that certain structures demonstrated significant activity against bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. For instance, derivatives containing the pyrazole moiety have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study reported that related compounds exhibited cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells . The proposed mechanism includes the induction of apoptosis through mitochondrial pathways.
Enzyme Inhibition
Another significant application is the inhibition of specific enzymes linked to disease pathology. Compounds derived from similar structures have been tested for their ability to inhibit key enzymes involved in metabolic pathways related to diabetes and Alzheimer's disease. For example, a study highlighted the enzyme inhibitory potential of sulfonamide derivatives with benzodioxane structures against α-glucosidase and acetylcholinesterase . This suggests that this compound may also possess similar inhibitory capabilities.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the literature:
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural and Functional Analysis
Core Heterocycle Comparison: Pyrazole vs. Triazole: The target compound’s pyrazole ring (vs. Pyrazoles are associated with antifungal/insecticidal activities , while triazoles often target metalloenzymes or kinases . Benzodioxin vs. Quinazolinone: The benzodioxin group in the target compound (shared with ) provides planar aromaticity for DNA intercalation or protein binding, whereas quinazolinone in introduces a hydrogen-bond acceptor (C=O), critical for anticonvulsant activity.
Substituent Effects: Acetamide Group: Present in all compared compounds, this group facilitates hydrogen bonding. In , it stabilizes crystal packing via N–H⋯O interactions, which could enhance the target compound’s bioavailability. Electron-Withdrawing Groups: The nitro group in increases electrophilicity, aiding redox-mediated antifungal activity.
Biological Activity Hypotheses: The target compound’s pyrazole-acetamide core aligns with antifungal agents (e.g., ), while the benzodioxin moiety may confer antioxidant properties akin to silybin derivatives .
Molecular weight (~357 g/mol) falls within the optimal range for oral bioavailability, unlike larger silybin derivatives (e.g., 1158 g/mol in ).
Research Findings and Gaps
- Crystallography : Pyrazole-acetamides in form stable crystals via hydrogen bonds; the target compound may exhibit similar packing, aiding formulation.
- Unanswered Questions : Specific biological data (e.g., IC50 values, toxicity) are absent. Comparative studies with and are needed to evaluate efficacy against shared targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
